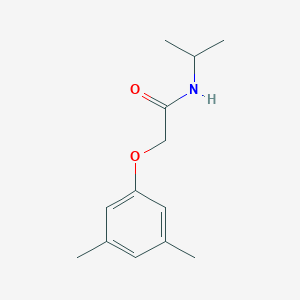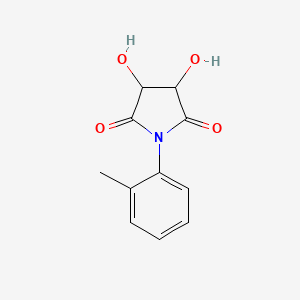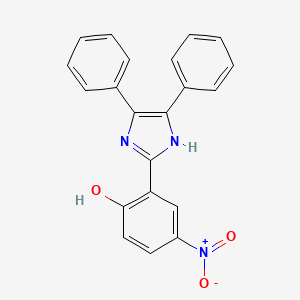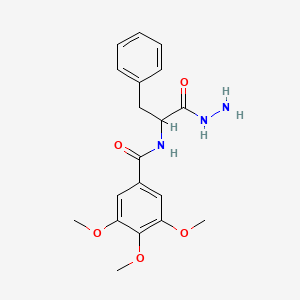![molecular formula C28H17N3O4 B3881535 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B3881535.png)
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one
Übersicht
Beschreibung
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one, also known as HPIF, is a fluorescent probe that has been widely used in scientific research. This compound is a small molecule that can be synthesized in the laboratory and has a unique structure that allows it to interact with biological molecules.
Wirkmechanismus
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one works by binding to biological molecules and undergoing a fluorescence change. The fluorescence of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one is sensitive to changes in the microenvironment such as pH, temperature, and polarity. When 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one binds to a biological molecule, the fluorescence intensity changes, which can be detected using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in vitro to study biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one in lab experiments include its sensitivity and selectivity for biological molecules, its non-toxicity, and its ability to monitor changes in the microenvironment. The limitations of using 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one include its cost, the need for specialized equipment to detect fluorescence, and the fact that it can only be used in vitro.
Zukünftige Richtungen
There are many future directions for the use of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one in scientific research. One possible direction is the development of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one analogs that have improved properties such as increased sensitivity and selectivity. Another direction is the use of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one in vivo to study biological molecules in living organisms. 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one could also be used in drug discovery to identify compounds that bind to specific biological molecules. Finally, 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one could be used in diagnostic applications to monitor changes in biological molecules in disease states.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one has been widely used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. It can be used to monitor protein-protein interactions, protein-DNA interactions, and lipid-protein interactions. 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one has also been used to study the conformational changes of proteins and to monitor enzyme activity.
Eigenschaften
IUPAC Name |
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O4/c32-20-10-6-17(7-11-20)28-29-25(16-4-2-1-3-5-16)26(30-28)18-8-12-21-22-13-9-19(31(34)35)15-24(22)27(33)23(21)14-18/h1-15,32H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMZWNVCCRYFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)

![4-(dimethylamino)-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3881486.png)






![5-methoxy-2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B3881540.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B3881548.png)
![4-(dimethylamino)-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3881553.png)
